molecular formula C13H17FO2 B7991442 4-Fluoro-2-[(n-pentyloxy)methyl]benzaldehyde

4-Fluoro-2-[(n-pentyloxy)methyl]benzaldehyde

Cat. No.: B7991442
M. Wt: 224.27 g/mol
InChI Key: MGCYHGKPWYBAPT-UHFFFAOYSA-N
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Description

4-Fluoro-2-[(n-pentyloxy)methyl]benzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of a fluorine atom at the fourth position and a pentyloxy group attached to the benzene ring via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-2-[(n-pentyloxy)methyl]benzaldehyde typically involves the following steps:

    Starting Material: The synthesis begins with 4-fluorobenzaldehyde as the starting material.

    Etherification: The pentyloxy group is introduced through an etherification reaction. This involves the reaction of 4-fluorobenzaldehyde with n-pentanol in the presence of an acid catalyst, such as sulfuric acid, to form 4-fluoro-2-(n-pentyloxy)benzaldehyde.

    Formylation: The final step involves the formylation of the intermediate compound to introduce the aldehyde group, resulting in this compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can also help in maintaining precise reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-2-[(n-pentyloxy)methyl]benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: 4-Fluoro-2-[(n-pentyloxy)methyl]benzoic acid.

    Reduction: 4-Fluoro-2-[(n-pentyloxy)methyl]benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Fluoro-2-[(n-pentyloxy)methyl]benzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions, particularly those involving aldehyde dehydrogenases.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Fluoro-2-[(n-pentyloxy)methyl]benzaldehyde depends on its interaction with specific molecular targets. For instance, in biological systems, the aldehyde group can form covalent bonds with nucleophilic residues in enzymes, leading to inhibition or modification of enzyme activity. The fluorine atom can also influence the compound’s reactivity and binding affinity through electronic effects.

Comparison with Similar Compounds

    4-Fluorobenzaldehyde: Lacks the pentyloxy group, making it less hydrophobic and potentially less bioactive.

    2-[(n-Pentyloxy)methyl]benzaldehyde: Lacks the fluorine atom, which can affect its reactivity and interaction with biological targets.

    4-Fluoro-2-methoxybenzaldehyde: Contains a methoxy group instead of a pentyloxy group, leading to differences in hydrophobicity and steric effects.

Uniqueness: 4-Fluoro-2-[(n-pentyloxy)methyl]benzaldehyde is unique due to the combination of the fluorine atom and the pentyloxy group, which can influence its chemical reactivity, biological activity, and physical properties. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

4-fluoro-2-(pentoxymethyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FO2/c1-2-3-4-7-16-10-12-8-13(14)6-5-11(12)9-15/h5-6,8-9H,2-4,7,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGCYHGKPWYBAPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOCC1=C(C=CC(=C1)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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